molecular formula C14H14N4O B3012227 N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide CAS No. 925169-45-5

N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide

Cat. No. B3012227
CAS RN: 925169-45-5
M. Wt: 254.293
InChI Key: GHFRHJKYFJWCGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-phenylpropanamide derivatives is reported in the papers, where different substituents on the piperidine ring and the phenethyl group have been explored to enhance analgesic activity. For instance, the synthesis of diastereoisomers and enantiomers of N-phenylpropanamide derivatives with methyl substitutions is detailed, which has been shown to increase analgesic potency . These synthetic approaches could be relevant for the synthesis of "N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide," although the specific synthetic route for this compound would need to be developed based on the principles outlined.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques, including X-ray diffraction, IR, NMR, and UV-Vis spectroscopy . These studies provide insights into the optimized geometrical structure, vibrational frequencies, and chemical shifts, which are crucial for understanding the molecular behavior and interactions of these compounds. The molecular structure analysis of "N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide" would likely follow similar methodologies to determine its conformation and electronic properties.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of N-phenylpropanamide derivatives. However, the analgesic activity of these compounds suggests that they interact with opioid receptors in the body, leading to their pain-relieving effects . The chemical reactions involved in the binding to these receptors and the subsequent biological response would be an important area of study for "N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylpropanamide derivatives, such as solubility, melting point, and stability, are not explicitly discussed in the papers. However, the pharmacological profiles, including potency, onset, and duration of action, are well-characterized . These properties are influenced by the molecular structure and are critical for the efficacy and safety of the compounds as analgesics. The physical and chemical properties of "N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide" would need to be studied in a similar manner to fully understand its potential as a therapeutic agent.

Scientific Research Applications

Antihistaminic and Biological Activities

Research has demonstrated the biological activity of 2-methylpropanamide derivatives. One study focused on the antihistaminic and anticholinergic activities of these compounds, utilizing guinea pig ileum tissues for evaluation (Arayne et al., 2017).

Quantum Mechanical and Spectroscopic Studies

Another investigation involved quantum mechanical and spectroscopic analysis of a similar compound, N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, which provided insights into its electronic properties and molecular interactions (Chandralekha et al., 2019).

Photocyclization Studies

Research on the photocyclization of N-(2-bromoalkanoyl) derivatives of 2-acylanilines, which includes structures related to 2-methylpropanamides, has been conducted to understand their photochemical reactions (Nishio et al., 2005).

High-Performance Liquid Chromatography

A study on the enantioseparation of bicalutamide, a compound structurally similar to N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide, was conducted using high-performance liquid chromatography, highlighting the importance of chiral separation in pharmaceutical analysis (Török et al., 2005).

Synthesis of Functionalized Amino Acid Derivatives

Functionalized amino acid derivatives related to 2-methylpropanamide have been synthesized and evaluated for their potential as anticancer agents, showing promising results against various cancer cell lines (Kumar et al., 2009).

properties

IUPAC Name

N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-10(2)14(19)18-13-5-3-12(4-6-13)17-9-11(7-15)8-16/h3-6,9-10,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFRHJKYFJWCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide

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